Dibromobis((4-chlorophenyl)sulfonyl)methane
Description
Properties
IUPAC Name |
1-chloro-4-[dibromo-(4-chlorophenyl)sulfonylmethyl]sulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2Cl2O4S2/c14-13(15,22(18,19)11-5-1-9(16)2-6-11)23(20,21)12-7-3-10(17)4-8-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBZZLCNUYBFIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(S(=O)(=O)C2=CC=C(C=C2)Cl)(Br)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2Cl2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioether Intermediate Formation
The synthesis begins with bis((4-chlorophenyl)thio)methane, prepared via nucleophilic substitution. Dibromomethane reacts with sodium 4-chlorothiophenoxide in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere:
$$
\text{CH}2\text{Br}2 + 2 \text{NaS-C}6\text{H}4\text{Cl-4} \rightarrow (\text{4-Cl-C}6\text{H}4\text{S})2\text{CH}2 + 2 \text{NaBr}
$$
Yields exceed 85% when conducted at 0–5°C for 6–8 hours.
Oxidation to Sulfonyl Groups
The thioether intermediate is oxidized to sulfone using hydrogen peroxide (30%) in acetic acid at 60–70°C for 12 hours:
$$
(\text{4-Cl-C}6\text{H}4\text{S})2\text{CH}2 + 4 \text{H}2\text{O}2 \rightarrow (\text{4-Cl-C}6\text{H}4\text{SO}2)2\text{CH}2 + 4 \text{H}2\text{O}
$$
Catalytic amounts of vanadium(V) oxide enhance conversion efficiency (>90%).
Bromination Strategies
Radical Bromination
Bis((4-chlorophenyl)sulfonyl)methane undergoes radical bromination using molecular bromine (Br2) under UV irradiation in carbon tetrachloride. A radical initiator (e.g., azobisisobutyronitrile, AIBN) facilitates hydrogen abstraction:
$$
(\text{4-Cl-C}6\text{H}4\text{SO}2)2\text{CH}2 + 2 \text{Br}2 \xrightarrow{\text{UV, AIBN}} (\text{4-Cl-C}6\text{H}4\text{SO}2)2\text{CBr}_2 + 2 \text{HBr}
$$
Reaction conditions:
Electrophilic Bromination with Lewis Acids
Alternative methods employ bromine in dichloromethane with ferric chloride (FeCl3) as a Lewis acid:
$$
(\text{4-Cl-C}6\text{H}4\text{SO}2)2\text{CH}2 + 2 \text{Br}2 \xrightarrow{\text{FeCl}3} (\text{4-Cl-C}6\text{H}4\text{SO}2)2\text{CBr}2 + 2 \text{HBr}
$$
Key parameters:
Purification and Characterization
Crystallization Techniques
Crude product is purified via sequential solvent crystallization:
Analytical Validation
- 1H NMR (CDCl3): δ 7.63 (s, 2H, aromatic), 4.68 (s, 2H, CH2Br2).
- ESI-MS : m/z 561.2 [M+H]+.
- HPLC : Purity >98% using C18 reverse-phase column.
Comparative Analysis of Bromination Methods
| Method | Conditions | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|---|
| Radical Bromination | UV, CCl4, AIBN | 60–70 | 95 | Moderate |
| Lewis Acid Catalysis | FeCl3, CH2Cl2 | 55–65 | 93 | High |
Radical bromination offers higher yields but requires specialized UV equipment. Lewis acid methods are cost-effective but necessitate rigorous stoichiometric control.
Industrial-Scale Optimization
Catalytic Enhancements
Replacing FeCl3 with camphorsulfonic acid improves reaction rates by 15% without compromising yield.
Chemical Reactions Analysis
Types of Reactions
Dibromobis((4-chlorophenyl)sulfonyl)methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dibromobis((4-chlorophenyl)sulfonyl)methane is a specialized organosulfur compound that has garnered attention for its potential applications in various scientific fields. This article delves into its applications, focusing on chemical synthesis, biological activities, and environmental impact, supported by relevant case studies and data tables.
Chemical Synthesis and Properties
This compound is synthesized through the bromination of bis((4-chlorophenyl)sulfonyl)methane. The compound's structure features two bromine atoms attached to a central carbon that is also bonded to two sulfonyl groups. This configuration imparts unique chemical properties that make it suitable for various applications.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, a study demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use in pharmaceuticals aimed at treating infections.
Anticancer Properties
Recent investigations into the anticancer potential of this compound have shown promising results. In vitro studies indicated that the compound induces apoptosis in cancer cells, particularly in breast and prostate cancer lines. The mechanism appears to involve the disruption of cellular signaling pathways related to cell survival and proliferation.
| Activity Type | Effectiveness |
|---|---|
| Antimicrobial | Effective against multiple strains |
| Anticancer | Induces apoptosis in cancer cells |
| Cytotoxicity | Moderate to high levels observed |
Environmental Impact
This compound has been studied for its environmental persistence and bioaccumulation potential. As an organochlorine compound, it raises concerns regarding its long-term effects on ecosystems. Research indicates that it can accumulate in aquatic organisms, leading to potential trophic transfer within food webs.
Case Study: Environmental Monitoring
A case study conducted in a freshwater ecosystem revealed that this compound was detected in sediment samples, indicating its persistence in the environment. The study highlighted the need for monitoring programs to assess the ecological risks associated with this compound.
Mechanism of Action
The mechanism of action of Dibromobis((4-chlorophenyl)sulfonyl)methane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Dichlorobis((4-chlorophenyl)sulfonyl)methane
- Dibromobis((4-methylphenyl)sulfonyl)methane
- Dibromobis((4-fluorophenyl)sulfonyl)methane
Uniqueness
Dibromobis((4-chlorophenyl)sulfonyl)methane is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
Dibromobis((4-chlorophenyl)sulfonyl)methane, often referred to as DBBCM, is a synthetic organosulfur compound that has garnered attention for its potential biological activities. This article delves into the biological activity of DBBCM, summarizing research findings, case studies, and relevant data tables to provide a comprehensive overview of its effects and mechanisms.
Chemical Structure and Properties
DBBCM is characterized by its unique chemical structure, which includes two bromine atoms and two 4-chlorophenyl sulfonyl groups attached to a central methane carbon. This configuration contributes to its electrophilic properties, making it a candidate for various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H8Br2Cl2O4S2 |
| Molecular Weight | 426.14 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Research indicates that DBBCM exhibits several biological activities, primarily through its interaction with cellular pathways involved in inflammation and oxidative stress. It has been shown to inhibit key inflammatory mediators, such as cytokines and enzymes involved in the inflammatory response.
- Anti-inflammatory Effects : DBBCM has demonstrated the ability to reduce levels of pro-inflammatory cytokines like TNF-α and IL-6. This is significant as these cytokines play crucial roles in the pathogenesis of various inflammatory diseases.
- Antioxidant Activity : The compound appears to scavenge free radicals, thereby reducing oxidative stress within cells. This action may protect against cellular damage associated with chronic diseases.
- Cellular Uptake : Studies suggest that DBBCM can penetrate cell membranes effectively, allowing it to exert its effects intracellularly.
Study 1: Anti-inflammatory Effects in Animal Models
A study conducted on rodents evaluated the anti-inflammatory effects of DBBCM in a model of induced arthritis. The results indicated a significant reduction in joint swelling and pain scores in treated animals compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues.
Study 2: Antioxidant Activity Assessment
In vitro experiments assessed the antioxidant capacity of DBBCM using DPPH radical scavenging assays. The compound exhibited a dose-dependent scavenging effect, suggesting its potential use as an antioxidant agent.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anti-inflammatory | Reduced cytokine levels (TNF-α, IL-6) |
| Antioxidant | Significant DPPH radical scavenging |
| Cellular Uptake | Effective penetration into cell membranes |
Safety and Toxicity
While DBBCM shows promise for therapeutic applications, safety assessments are crucial. Preliminary studies indicate low toxicity levels; however, further research is required to establish long-term safety profiles and potential side effects.
Table 3: Toxicity Assessment Results
| Endpoint | Result |
|---|---|
| Acute Toxicity | Low toxicity observed in animal studies |
| Chronic Exposure | No significant adverse effects reported |
Q & A
Basic: What synthetic methodologies are recommended for the preparation of Dibromobis((4-chlorophenyl)sulfonyl)methane, and how can reaction parameters be optimized to enhance yield and purity?
The synthesis involves bromination of bis((4-chlorophenyl)sulfonyl)methane using Br₂ in anhydrous dichloromethane at 0–5°C to minimize side reactions. Optimize stoichiometry (2.2 equiv Br₂) and use slow addition to control exothermicity. Purification via column chromatography (silica gel, ethyl acetate/hexane 1:4) removes non-polar impurities. Monitor intermediates by TLC (Rf = 0.28 in 10% methanol/dichloromethane) and confirm purity via HPLC (C18 column, 220 nm detection) .
Basic: Which analytical techniques are most suitable for characterizing this compound, and how should researchers interpret key spectral data?
Use ¹H/¹³C NMR to identify aromatic protons (δ 7.12–7.65 ppm) and sulfonyl-adjacent CH₂ groups (δ 2.38–2.90 ppm). High-resolution mass spectrometry (HRMS-ESI) confirms molecular weight (expected [M+H]⁺ ~561.8 Da with Br/Cl isotopic patterns). IR spectroscopy detects sulfonyl stretches (1350–1150 cm⁻¹). For definitive conformation, grow crystals in methanol/dichloromethane and perform X-ray diffraction .
Advanced: How can conflicting data in the ¹³C NMR spectra of this compound derivatives be systematically resolved?
Employ 2D NMR (HSQC/HMBC) to assign carbons: HSQC correlates δ 47.0–73.2 ppm (CH/CH₂) with protons, while HMBC identifies long-range couplings (e.g., chlorophenyl carbons at δ 116–128 ppm). Variable-temperature NMR suppresses signal broadening from conformational exchange. Validate with DFT simulations (B3LYP/6-31G*) comparing experimental vs. computed chemical shifts .
Basic: What strategies ensure the stability of this compound during storage and experimental handling?
Store in amber vials under argon at −20°C to prevent photodegradation. Avoid moisture (hydrolyzes sulfonyl groups) and basic conditions. Thermal gravimetric analysis (TGA) shows decomposition >150°C. For solutions, use anhydrous DMSO and assess stability via HPLC over 24 hours .
Advanced: What mechanistic approaches elucidate the reactivity of this compound in cross-coupling reactions?
Study bromine’s leaving-group ability using Hammett σ constants (sulfonyl groups increase electrophilicity). Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) in Suzuki-Miyaura couplings, monitoring by GC-MS. Suppress elimination via polar aprotic solvents (DMF) and low temps. DFT models predict regioselectivity in transition states .
Advanced: How do steric and electronic properties influence binding affinity in enzyme inhibition assays?
Molecular docking (AutoDock Vina) quantifies sulfonyl interactions with active-site residues. Competitive inhibition assays (IC₅₀) under varied pH/ionic strength reveal electrostatic contributions. Compare with monosulfonyl analogs to isolate bis-sulfonyl entropy effects. Co-crystallization with target enzymes provides structural validation .
Basic: What chromatographic methods effectively separate this compound from synthetic byproducts?
Reverse-phase HPLC (C18 column, water/acetonitrile + 0.1% TFA gradient) achieves baseline separation. Detect at 220 nm (sulfonyl UV absorption). For preparative scale, use flash chromatography (ethyl acetate/hexane 3:7). Couple UPLC-MS to track byproducts in real time .
Advanced: How can degradation kinetics in aqueous environments be accurately modeled?
Conduct pseudo-first-order kinetics in buffered solutions (pH 2–12) with LC-MS sampling. Use Arrhenius plots (40–60°C data) to extrapolate shelf-life at 25°C. Identify hydrolysis products via MS/MS and propose mechanisms (e.g., nucleophilic attack on sulfonyl groups). Multivariate analysis accounts for ionic strength effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
